molecular formula C26H43NO4 B1671914 Glycolithocholic acid CAS No. 474-74-8

Glycolithocholic acid

Cat. No. B1671914
CAS RN: 474-74-8
M. Wt: 433.6 g/mol
InChI Key: XBSQTYHEGZTYJE-OETIFKLTSA-N
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Description

Glycolithocholic acid is the glycine conjugate of lithocholic acid. It is a bile acid glycine conjugate and a N-acylglycine .


Synthesis Analysis

Glycolithocholic acid is synthesized from cholesterol in the liver. It is a product of the action of intestinal bacteria on chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA) . Advanced analytical methods such as gas chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are used to identify and accurately quantify individual bile acids .


Molecular Structure Analysis

The molecular formula of Glycolithocholic acid is C26H43NO4 . The InChI structure is InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 .


Chemical Reactions Analysis

Glycolithocholic acid acts as a detergent to solubilize fats for absorption and is itself absorbed . It is involved in the emulsification of fats .


Physical And Chemical Properties Analysis

The molecular weight of Glycolithocholic acid is 433.6 g/mol . It is a substance with the CAS Number 474-74-8 .

Scientific Research Applications

1. Metabolism in Cancer

Glycolithocholic acid is implicated in the context of cancer metabolism. It plays a role in the catabolic metabolism during cancer epithelial–mesenchymal transition (EMT), a critical process in cancer cell invasion and metastasis. This involves the metabolic reprogramming of cancer cells to survive under metabolic stress, emphasizing the significance of glycolithocholic acid in cancer cell survival during EMT and metastatic progression (Cha et al., 2015).

2. Bile Acid Dynamics in Obesity Treatment

Research on glycolithocholic acid also extends to obesity treatment. A study found that after laparoscopic adjustable gastric banding (LAGB), a surgical procedure for obesity, levels of glycolithocholic acid sulfate significantly changed. This indicates the potential role of glycolithocholic acid in metabolic changes post-obesity surgery, correlating with alterations in insulin, homeostasis model assessment index, and inflammation markers (Thöni et al., 2017).

3. Diagnostic and Therapeutic Biomarkers

Glycolithocholic acid is also studied in the context of diagnostic and therapeutic biomarkers, particularly in liver diseases. For instance, its levels were found to be altered in patients with hepatitis B-induced cirrhosis, highlighting its potential as a biomarker for staging liver cirrhosis and monitoring its progression (Xiaoning Wang et al., 2016).

Safety And Hazards

Glycolithocholic acid may cause respiratory tract irritation, skin irritation, and eye irritation. It may also be harmful if inhaled, absorbed through the skin, or swallowed .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQTYHEGZTYJE-OETIFKLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24404-83-9 (mono-hydrochloride salt)
Record name Glycolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00963828
Record name N-(3,24-Dihydroxycholan-24-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lithocholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycolithocholic acid

CAS RN

474-74-8
Record name Glycolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,24-Dihydroxycholan-24-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53GV75CJG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lithocholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
KY Tserng, PD Klein - Journal of Lipid Research, 1977 - ASBMB
… Lithocholic acid sulfate and glycolithocholic acid sulfate were synthesized by reacting lithocholic acid or glycolithocholic acid with sulfur trioxidetriethylamine complex in …
Number of citations: 46 www.jlr.org
N Kobayashi, H Katsumata, Y Uto, J Goto, T Niwa… - Steroids, 2002 - Elsevier
… In this study, we established a monoclonal antibody specific to glycolithocholic acid sulfate (glycine-amidated LCA-Sul (GLCA-Sul)) and developed a competitive ELISA system using …
Number of citations: 28 www.sciencedirect.com
F Kuipers, JPT Derksen, A Gerding… - … et Biophysica Acta (BBA …, 1987 - Elsevier
… Glycolithocholic acid and its sulfated derivative are major … glycolithocholic acid unchanged and glycolithocholic acid after … Neither glycolithocholic acid nor its sulfated derivative affected …
Number of citations: 36 www.sciencedirect.com
D Kritchevsky, PP Nair - The Bile Acids Chemistry, Physiology, and …, 1971 - Springer
Investigations into the nature of the compounds present in bile date back to the first decade of the nineteenth century (l, 2) and possibly earlier. The early investigators (1-3) found that by …
Number of citations: 49 link.springer.com
F Kuipers, R Havinga, RJ Vonk - Clinical Science, 1985 - portlandpress.com
1. Sulphated glycolithocholic acid (SGLC) causes cholestasis in experimental animals, despite its sulphated form. In the present study, the cholestatic potency and the pharmacokinetics …
Number of citations: 27 portlandpress.com
S Bansal, AJ Lau - Journal of Pharmacology and Experimental …, 2019 - ASPET
… Enzyme kinetic analysis of lithocholic acid (LCA), glycolithocholic acid (GLCA), and glycolithocholic acid (TLCA) … GLCA glycolithocholic acid GLCA-S glycolithocholic acid sulfate …
Number of citations: 7 jpet.aspetjournals.org
F Kuipers, MJ Hardonk, RJ Vonk… - American Journal of …, 1992 - journals.physiology.org
To test our hypothesis that the cholestatic action of sulfated glycolithocholic acid (SGLC) in the rat is related to its interaction with calcium in the biliary tree [R. van der Meer, RJ Vonk, …
Number of citations: 8 journals.physiology.org
RH PALMER, MG BOLT - Journal of lipid research, 1971 - Elsevier
… of glycolithocholic acid sulfate and taurolithocholic acid sulfate, respectively. On solvolysis, they gave corresponding labeled compounds with the mobilities of glycolithocholic acid and …
Number of citations: 276 www.sciencedirect.com
E Porru, R Comito, N Interino, A Cerrato, M Contoli… - 2022 - papers.ssrn.com
Background: Currently, there is no clinically established method to predict critically ill Coronavirus Disease-19 (COVID-19) patients. Few prognostic biomarkers are available to predict …
Number of citations: 2 papers.ssrn.com
HJ Wildgrube, H Stang, D Schiller… - Journal of Clinical …, 1982 - europepmc.org
… from Becton-Dickinson); sulphate glycolithocholic acid 0.57 +/- 0.33 mumol/l (95% percentile … The concentrations of sulphate glycolithocholic acid were subject to only slight postprandial …
Number of citations: 3 europepmc.org

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